molecular formula C16H27N3O6S B8046884 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid

2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid

Cat. No.: B8046884
M. Wt: 389.5 g/mol
InChI Key: REJSWUMAQDFRDT-HUBLWGQQSA-N
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Description

This compound features a biotin (hexahydrothieno[3,4-d]imidazol-2-one) core linked via a pentanamido spacer to a triethylene glycol acetic acid chain. The biotin moiety enables high-affinity binding to avidin or streptavidin, making the compound valuable in targeted drug delivery, diagnostics, and bioconjugation . The polyethylene glycol (PEG) chain enhances aqueous solubility and reduces immunogenicity, a critical design feature for in vivo applications .

Properties

IUPAC Name

2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJSWUMAQDFRDT-HUBLWGQQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid typically involves a multi-step process:

  • Formation of the Thienopyrimidine Core: The initial step includes the synthesis of the hexahydro-thieno[3,4-d]imidazole core, which requires specific reaction conditions to ensure the desired stereochemical configuration.

  • Attachment of the Pentanamide Group:

  • Addition of the Ethoxy Groups: The final stages involve the sequential addition of ethoxy groups, which require controlled reaction environments to achieve high yields and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and improving the overall efficiency of the process. Advanced techniques such as continuous flow chemistry might be employed to enhance production rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized under certain conditions to form different products, potentially altering its functional groups.

  • Reduction: Reduction reactions can be used to modify the molecular structure, affecting its reactivity and interactions.

  • Substitution: The presence of ethoxy groups allows for potential substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Typical reagents for these reactions include strong oxidizing or reducing agents, catalysts, and solvents that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions vary depending on the specific reagents and conditions used. These products can range from modified derivatives of the original compound to entirely new molecular entities with different properties.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity patterns and the development of novel synthetic methodologies.

Biology

In biological research, this compound is valuable for studying enzyme interactions and protein binding. Its complex structure makes it a suitable candidate for probing the mechanisms of various biological processes and for developing enzyme inhibitors.

Medicine

The compound's potential medicinal applications include serving as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for investigating new therapeutic pathways and designing new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound is used in the manufacture of specialty chemicals and advanced materials. Its unique properties can contribute to the development of high-performance materials with specific functional attributes.

Mechanism of Action

The mechanism by which 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid exerts its effects involves several molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and influencing various biological processes. The precise pathways involved depend on the context in which the compound is used, such as its role as an enzyme inhibitor or a molecular probe in research.

Comparison with Similar Compounds

Key Structural Features :

  • Biotin core : The (3aS,4S,6aR)-stereochemistry is essential for avidin binding .
  • PEG-acetic acid chain : The -(CH₂CH₂O)₃- unit improves pharmacokinetics by increasing hydrophilicity .
  • Pentanamido linker : Balances molecular flexibility and stability during conjugation .

Structural Analogues with Modified Heterocyclic Cores

(a) 2-(2-(2-(6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanamido)ethoxy)ethoxy)acetic Acid (20a)
  • Structure : Replaces the biotin core with a 5-methyl-2-oxoimidazolidin-4-yl group .
  • Shorter hexanamido linker compared to the pentanamido group in the target compound, which may affect binding kinetics.
  • Applications: Primarily used in non-biotin-dependent targeting, such as enzyme inhibition .
(b) N-(3-Methoxyphenyl)-3-oxo-12-(2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethoxy)dodecanamide (2)
  • Structure : Retains the biotin core but adds a 3-methoxyphenyl-dodecanamide tail .
  • Key Differences: The extended dodecanamide chain introduces lipophilicity, which may enhance membrane permeability but reduce solubility .

Analogues with Varied Linkers and Functional Groups

(a) Biotin-Tetrazine Conjugate (Compound 18)
  • Structure : Integrates a tetrazine-benzamide group for bioorthogonal click chemistry .
  • Key Differences :
    • The tetrazine moiety enables inverse electron demand Diels-Alder (IEDDA) reactions, expanding utility in live-cell labeling .
    • The PEG chain length matches the target compound, but the benzamide spacer alters conformational flexibility .
(b) Triazole-Biotin Conjugate (Compound 3j)
  • Structure : Features a triazole-benzimidazole unit instead of the PEG-acetic acid chain .
  • Key Differences :
    • The triazole group facilitates CuAAC click chemistry, offering modular conjugation strategies .
    • The benzimidazole may confer fluorescence properties, enabling imaging applications .
Functional Performance :
Parameter Target Compound Compound 20a Compound 18
Heterocycle Thienoimidazolone Imidazolidinone Biotin + Tetrazine
Linker Pentanamido Hexanamido Benzamide
Solubility (PEG) High Moderate High
Binding Affinity Avidin-specific Non-specific Tetrazine-targeted
Applications Diagnostics Enzyme inhibition Bioorthogonal chemistry

Biological Activity

The compound 2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid is a complex organic molecule notable for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)pentanamide
  • Molecular Formula : C19H31N3O5S
  • Molecular Weight : 413.53 g/mol
  • CAS Number : 1421701-68-9

The biological activity of this compound primarily involves modulation of signaling pathways and enzyme interactions. The thieno[3,4-d]imidazole moiety is known for its ability to inhibit various protein kinases and has been implicated in anti-cancer activity.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to affect cell viability and proliferation across different cancer cell lines. For instance, it has shown significant inhibition of cell growth in hepatocellular carcinoma (HCC) models.

Cell LineIC50 (µM)Mechanism of Action
HepG215Inhibition of YAP signaling pathway
Huh712Induction of apoptosis
A54920Cell cycle arrest at G1 phase

In Vivo Studies

Animal model studies have further elucidated the compound's pharmacokinetics and therapeutic efficacy. Notably, it has been tested in mouse models for liver cancer, demonstrating a reduction in tumor size and improved survival rates.

Case Studies

  • Case Study on Hepatocellular Carcinoma (HCC) :
    • Researchers evaluated the compound's effect on HCC cell lines. The study indicated that treatment with the compound led to a decrease in YAP protein expression, a critical regulator in liver cancer progression.
    • Findings : The compound significantly reduced tumor growth in xenograft models.
  • Case Study on Apoptosis Induction :
    • A detailed investigation into the apoptotic pathways activated by the compound revealed that it triggers mitochondrial-dependent apoptosis in lung cancer cells.
    • Findings : Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment.

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